7-Octen-1-ol

Vue d'ensemble

Description

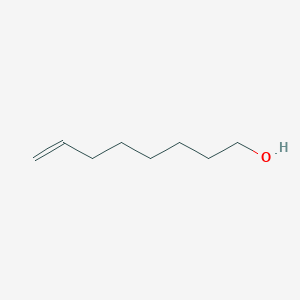

7-Octen-1-ol (CAS 13175-44-5) is a monounsaturated alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.215 g/mol. It is a colorless liquid with a boiling point of 66°C (TCI America specifications) and is commonly used as a precursor in organic synthesis, including glycoside formation (e.g., Oct-7’-enyl-L-rhamnopyranoside) and esterification reactions . Its structure features a terminal hydroxyl group and a double bond at the 7th position, making it a versatile intermediate in pharmaceuticals and fragrances .

Méthodes De Préparation

Grignard Reagent-Mediated Coupling

Reaction Mechanism and Steps

The Grignard reaction is a cornerstone in alcohol synthesis, leveraging nucleophilic addition to form carbon-carbon bonds. For 7-octen-1-ol, this method involves a two-step process:

Step 1: Formation of Vinyl Magnesium Bromide

Vinyl magnesium bromide is prepared by reacting vinyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) and hexane at -40°C under an inert atmosphere. Copper(I) iodide (CuI) is added to facilitate the oxidative coupling, enhancing reagent stability and reaction efficiency .

Step 2: Coupling with 1-Iodohexan-6-Ol

The Grignard reagent reacts with 1-iodohexan-6-ol in the presence of hexamethylphosphoric triamide (HMPA) and triethyl phosphite. HMPA acts as a polar aprotic solvent, stabilizing the transition state and preventing side reactions such as elimination. The reaction mixture is gradually warmed from -40°C to 20°C over 3 hours, yielding this compound after aqueous workup .

Table 1: Reaction Conditions for Grignard-Mediated Synthesis

| Parameter | Specification |

|---|---|

| Temperature (Step 1) | -40°C |

| Temperature (Step 2) | -40°C → 20°C |

| Solvents | THF, hexane |

| Catalysts/Additives | CuI, HMPA, triethyl phosphite |

| Atmosphere | Inert (N₂ or Ar) |

| Yield* | Not explicitly reported |

*Yield data for this method is unavailable in the cited literature .

Advantages and Limitations

-

Advantages : High functional group tolerance; avoids high-pressure conditions.

-

Limitations : Requires stringent moisture-free conditions; use of HMPA (a suspected carcinogen) complicates large-scale synthesis.

Isomerization-Reduction Cascade

Isomerization of 2,7-Octadien-1-Ol to 7-Octen-1-Al

This industrial-scale method involves gas-phase isomerization of 2,7-octadien-1-ol over a copper-based catalyst. Key parameters include:

-

Catalyst : Copper-zinc oxide (Cu-ZnO) or copper-chromium oxide (Cu-Cr₂O₃).

-

Temperature : 160–240°C to balance reaction rate and catalyst longevity .

-

Hydrogen Co-Feed : A molar ratio of 2,7-octadien-1-ol to hydrogen (99:1 to 75:25) suppresses byproducts like 2,7-octadien-1-al .

-

Space Velocity : Liquid hourly space velocity (LHSV) of 0.5–10 hr⁻¹ optimizes contact time and conversion .

Table 2: Isomerization Conditions and Outcomes

| Parameter | Specification |

|---|---|

| Catalyst | Cu-ZnO or Cu-Cr₂O₃ |

| Temperature | 160–240°C |

| Pressure | Atmospheric to 10 atm H₂ |

| Molar Ratio (Diol:H₂) | 99:1 → 75:25 |

| Conversion | >90% (reported in patent examples) |

| Selectivity to Aldehyde | 73–92% |

Reduction of 7-Octen-1-Al to this compound

The aldehyde intermediate is hydrogenated to the alcohol using palladium on carbon (Pd/C) or Raney nickel under mild hydrogen pressure (1–5 atm). This step typically achieves >95% conversion, with the terminal double bond remaining intact due to selective catalysis .

Table 3: Reduction Conditions

| Parameter | Specification |

|---|---|

| Catalyst | Pd/C or Raney Ni |

| Temperature | 25–50°C |

| Pressure | 1–5 atm H₂ |

| Solvent | Ethanol or THF |

| Yield | >95% |

Process Optimization Challenges

-

Byproduct Formation : Excess hydrogen (>25 mol%) promotes over-reduction to 1-octanol .

-

Catalyst Deactivation : Sintering at >260°C necessitates temperature control .

Comparative Analysis of Methods

Table 4: Method Comparison

| Criterion | Grignard Coupling | Isomerization-Reduction |

|---|---|---|

| Scalability | Limited by HMPA use | Industrial-friendly |

| Byproducts | Minimal | 2,7-Octadien-1-al, 1-octanol |

| Catalyst Cost | Low (CuI) | Moderate (Cu-ZnO, Pd/C) |

| Reaction Time | 3–4 hours | 2–7 hours (two-step) |

Analyse Des Réactions Chimiques

Types of Reactions: 7-Octen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 7-octenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The double bond can be reduced to form 1-octanol using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products:

Oxidation: 7-Octenoic acid.

Reduction: 1-Octanol.

Substitution: 7-Octenyl chloride or 7-Octenyl bromide.

Applications De Recherche Scientifique

Biochemical Research

7-Octen-1-ol serves as a biochemical reagent in life sciences, particularly in studies involving:

- Cell Cycle/DNA Damage : It is utilized in assays that investigate cellular responses to DNA damage.

- Immunology : The compound has applications in studying immune responses and inflammation pathways.

- Neuronal Signaling : Research into neuronal pathways often incorporates this compound to understand signaling mechanisms .

Organic Synthesis

Due to its reactive aldehyde group when oxidized, this compound can be transformed into various industrial chemicals:

- Hydroformylation : This process allows the conversion of 7-octen-1-al (derived from this compound) into 1,9-nonanedial, which is useful for synthesizing polyfunctional compounds like azelaic acid and 1,9-nonanediol .

- Oxidation Reactions : It can be oxidized to form 7-octenoic acid, expanding its utility in organic synthesis .

Flavoring and Fragrance Industry

This compound is noted for its pleasant odor, making it suitable for use as a flavoring agent or fragrance component. Its application in perfumes and food products leverages its sensory properties to enhance consumer experiences.

Pharmaceutical Development

In pharmaceutical research, this compound's role as a biochemical assay reagent aids in drug discovery processes. Its involvement in various signaling pathways makes it a candidate for exploring new therapeutic targets .

Case Study 1: Antiviral Research

A study investigated the antiviral properties of this compound against various viruses, including HIV and influenza. Results indicated that the compound exhibited significant inhibitory effects on viral replication, suggesting potential therapeutic applications in antiviral drug development.

Case Study 2: Neuronal Signaling Pathways

Research focused on the impact of this compound on neuronal signaling pathways revealed that it modulates neurotransmitter release. This finding opens avenues for exploring its role in neuropharmacology and potential applications in treating neurological disorders.

Mécanisme D'action

The mechanism of action of 7-Octen-1-ol involves its interaction with cellular membranes. The hydroxyl group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets microbial cell membranes, causing cell death .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Double Bond Location

- 2-Octen-1-ol (CAS 18409-17-1) Molecular Formula: C₈H₁₆O (same as 7-octen-1-ol). Structure: Double bond at position 2 instead of 6. However, exact data are unavailable in the provided evidence . Applications: Used in flavor and fragrance industries due to its grassy, citrus-like aroma .

Methyl-Substituted Derivatives

This compound, 3,7-dimethyl- (CAS 141-25-3)

6-Octen-1-ol, 7-methyl- (CAS 646-17-3)

Functional Group Derivatives

Oct-7’-enyl-3-(4-hydroxyphenyl)propionic acid (Compound 15)

- Non-8’-enyl-3-(4-hydroxyphenyl)propionic acid (Compound 16) Synthesis: Similar to Compound 15 but with a longer carbon chain (85% yield). Applications: Demonstrates how chain length affects solubility and biological activity .

Data Table: Key Properties of this compound and Analogues

Activité Biologique

7-Octen-1-ol, a biochemical compound with the molecular formula and CAS Number 13175-44-5, is an unsaturated monohydric alcohol known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies that highlight its potential applications in various fields.

The following table summarizes key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Weight | 128.212 g/mol |

| Density | 0.8 ± 0.1 g/cm³ |

| Boiling Point | 188.1 ± 19.0 °C |

| Flash Point | 74.3 ± 13.2 °C |

| LogP | 2.49 |

| Vapor Pressure | 0.2 ± 0.8 mmHg at 25°C |

These properties indicate that this compound is a relatively stable compound under standard conditions, which is significant for its application in biological research.

Antioxidant Activity

Research has demonstrated that this compound exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. A study reported that compounds with similar structures can scavenge free radicals effectively, thus protecting cells from oxidative damage . The antioxidant activity can be quantified using assays such as DPPH and FRAP, where higher values indicate stronger activity.

Antimicrobial Properties

This compound has shown potential antimicrobial effects against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for use in food preservation and medicinal applications . The minimal inhibitory concentration (MIC) of related compounds has been explored, suggesting that structural analogs may offer similar benefits.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This action could be beneficial in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases . The mechanisms likely involve the inhibition of NF-kB signaling pathways, which are pivotal in inflammatory responses.

Study on Antioxidant Activity

A comparative study examined the antioxidant capacities of several alcohols, including this compound. The results indicated that it had a notable capacity to reduce oxidative stress markers in cultured human cells, supporting its potential as a therapeutic agent against oxidative damage .

Evaluation of Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial efficacy of various compounds, this compound was found to significantly reduce bacterial load in food samples contaminated with S. aureus. The study highlighted its potential application as a natural preservative in food science .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 7-Octen-1-ol in laboratory settings?

The synthesis of this compound typically involves catalytic hydration of 1,7-octadiene or Grignard reactions with aldehydes. Experimental protocols should specify catalyst systems (e.g., acid catalysts for hydration), solvent choices (e.g., THF for Grignard), and temperature controls to optimize yield. Detailed characterization via NMR and GC-MS is critical to confirm product identity and purity .

Q. What analytical techniques are used to confirm the structural identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, while Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight and purity. Physical properties such as boiling point (110–112°C) and density (0.865 g/mL) provide additional validation. For novel derivatives, high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are recommended .

Q. What safety protocols are essential when handling this compound in experimental workflows?

Researchers must use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation. Spills require immediate neutralization with inert absorbents (e.g., vermiculite) and disposal in sealed containers. Emergency protocols include rinsing exposed areas with water for 15+ minutes and consulting safety data sheets (SDS) for toxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data of this compound across studies?

Contradictions may arise from isomer-specific effects, impurities, or assay variability. Methodological solutions include:

- Spectral deconvolution to distinguish isomers (e.g., (S)- vs. (R)-enantiomers) .

- Replication studies using standardized protocols (e.g., OECD guidelines) .

- Meta-analysis of raw data from multiple studies to identify confounding variables .

Q. What strategies optimize the stereoselective synthesis of this compound isomers?

Enantioselective synthesis can be achieved via chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution. Reaction parameters such as solvent polarity (e.g., hexane vs. ethanol) and temperature gradients (e.g., –20°C to room temperature) significantly impact stereochemical outcomes. Purity must be validated using chiral GC or HPLC .

Q. How do computational methods contribute to predicting the thermodynamic properties of this compound?

Density Functional Theory (DFT) calculates bond dissociation energies and reaction pathways, while Molecular Dynamics (MD) simulations model phase behavior (e.g., boiling points). These methods require validation against empirical data (e.g., NIST Chemistry WebBook entries) .

Q. What methodologies assess environmental fate and degradation pathways of this compound?

Aerobic biodegradation studies (OECD 301F) and soil column leaching tests evaluate environmental persistence. Advanced techniques like isotope-labeled tracer experiments (¹³C-7-Octen-1-ol) and GC-MS metabolite profiling track degradation intermediates .

Notes

Propriétés

IUPAC Name |

oct-7-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h2,9H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPWPYISTQCNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157194 | |

| Record name | Oct-7-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13175-44-5 | |

| Record name | 7-Octen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13175-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-7-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013175445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-7-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-7-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.